6-Tert-butyl-2-chloropyridin-3-amine
Description
6-Tert-butyl-2-chloropyridin-3-amine is a pyridine derivative characterized by a tert-butyl group at position 6, a chlorine atom at position 2, and a primary amine at position 3. Its molecular formula is C₉H₁₃ClN₂, with a molecular weight of 184.67 g/mol. The tert-butyl group imparts steric bulk, influencing solubility and reactivity, while the chlorine and amine groups enable diverse synthetic applications, such as nucleophilic substitutions or coordination chemistry.
Properties
CAS No. |
1211532-13-6 |
|---|---|
Molecular Formula |
C9H13ClN2 |
Molecular Weight |
184.66 g/mol |
IUPAC Name |
6-tert-butyl-2-chloropyridin-3-amine |
InChI |
InChI=1S/C9H13ClN2/c1-9(2,3)7-5-4-6(11)8(10)12-7/h4-5H,11H2,1-3H3 |
InChI Key |
LLCQBTVEQGFDNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C=C1)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-chloropyridin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Amination: The amine group is introduced at the 3rd position using ammonia or an amine derivative under suitable conditions.
Tert-butylation: The tert-butyl group is introduced at the 6th position using tert-butyl chloride in the presence of a strong base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is essential to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-2-chloropyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The compound can undergo reduction to form corresponding amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Substitution: Products include 2-hydroxy-6-tert-butylpyridin-3-amine or 2-alkoxy-6-tert-butylpyridin-3-amine.
Oxidation: Products include 6-tert-butyl-2-nitropyridin-3-amine.
Reduction: Products include this compound derivatives with reduced functional groups.
Scientific Research Applications
6-Tert-butyl-2-chloropyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-chloropyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between 6-Tert-butyl-2-chloropyridin-3-amine and its analogs:
Reactivity and Functional Group Analysis
- Steric Effects : The tert-butyl group in the target compound reduces reactivity at position 6 due to steric hindrance, whereas the bromo substituent in 6-bromo-2-chloropyridin-3-amine facilitates nucleophilic aromatic substitution (e.g., Suzuki couplings) .
- Amine Reactivity : The primary amine in this compound is more nucleophilic compared to the carbamate-protected amine in tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate , which requires deprotection for further reactions .
- Leaving Group Potential: Bromine in the analog acts as a superior leaving group compared to tert-butyl, enabling cross-coupling reactions .
Physicochemical Properties
- Solubility : The tert-butyl group increases lipophilicity, reducing water solubility compared to the bromo analog. The carbamate derivative’s oxygen atoms enhance solubility in polar aprotic solvents .
- Stability : The tert-butyl group confers stability under basic conditions, while the bromo analog may degrade under prolonged light exposure or heat .
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